6,6-dimethyl-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one
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Overview
Description
6,6-dimethyl-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one is a chemical compound with a unique structure that includes a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one typically involves multiple steps. One common method includes the bromination of 6,6-dimethyl-3-(methylthio)-6,7-dihydro-2-benzothiophen-4(5H)-one . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of advanced equipment and techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6,6-dimethyl-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
6,6-dimethyl-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6,6-dimethyl-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one involves its interaction with specific molecular targets. These interactions can affect various pathways within a biological system, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-6,6-dimethyl-3-(methylthio)-6,7-dihydro-2-benzothiophen-4(5H)-one
- 6,6-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one
Uniqueness
6,6-dimethyl-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one is unique due to its specific functional groups and structural features
Properties
IUPAC Name |
6,6-dimethyl-3-methylsulfonyl-5,7-dihydro-2-benzothiophen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S2/c1-11(2)4-7-6-15-10(16(3,13)14)9(7)8(12)5-11/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVHLWSBMNQAFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CSC(=C2C(=O)C1)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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